molecular formula C10H19NO3 B580619 tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate CAS No. 1363382-91-5

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Cat. No. B580619
CAS RN: 1363382-91-5
M. Wt: 201.266
InChI Key: BICRNSAVYHWHIC-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 142253-56-3 . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 274.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 53.1±0.3 cm3 . It has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Decomposition and Environmental Remediation

Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have investigated the decomposition of MTBE, a compound structurally similar to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, highlighting the potential environmental remediation applications. For instance, the application of radio frequency (RF) plasma reactors has been demonstrated as a feasible method for decomposing MTBE by converting it into simpler molecules such as methane, ethylene, and acetylene, thereby suggesting a novel approach for treating MTBE contamination in the environment (Hsieh et al., 2011).

Synthetic Applications and Chemical Analysis

Synthesis of Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), which share chemical functionalities with tert-butyl compounds, outlines their widespread use in industrial products to retard oxidative reactions. This review suggests the potential for tert-butyl compounds in synthesizing antioxidants that could have lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioseparation Processes

Three-Phase Partitioning (TPP) : The TPP technique, relevant for the separation and purification of bioactive molecules, may also apply to tert-butyl compounds, facilitating their extraction and purification from complex mixtures. This approach is highlighted for its efficiency, economy, and scalability in processing bioactive molecules for use in food, cosmetics, and medicine (Yan et al., 2018).

Adsorption and Environmental Pollution

Adsorption Studies on MTBE : The widespread use of MTBE has led to its presence in the environment, prompting studies on its removal from water via adsorption. This research emphasizes the potential for applying various adsorbents to eliminate water pollutants, which could extend to similar tert-butyl compounds (Vakili et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRNSAVYHWHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743573
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

CAS RN

1363382-91-5
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methyl-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (WO2006/73361 A1, 2006) (1.1 g) is dissolved in 20 mL of tetrahydrofurane. Lithiumborohydride (16.8 mL of a 2 M solution in tetrahydrofurane) is added dropwise and the reaction mixture is stirred at room temperature overnight. The reaction mixture is diluted with water, washed with a saturated ammonium chloride water solution and the organic phase is separated, dried over sodium sulfate and concentrated under vacuum. The residue is chromatographed on silica gel (hexane/ethyl acetate 100:0→50:50) to give the title compound. Yield: 970 mg.
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